1-(4-Methoxyphenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H24N4O4, and it has a molecular weight of 408.4 g/mol. This compound is characterized by a pyrrolidine backbone and various functional groups that enhance its biological activity. The purity of commercially available samples typically reaches around 95%.
The synthesis of 1-(4-Methoxyphenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves a multi-step process. The general approach includes:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
The molecular structure of 1-(4-Methoxyphenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be represented using various chemical notations:
InChI=1S/C22H24N4O4/c1-30-19-4-2-18(3-5-19)26-15-17(14-20(26)27)22(29)25-12-10-24(11-13-25)21(28)16-6-8-23-9-7-16/h2-9,17H,10-15H2,1H3
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4
These notations provide insight into the connectivity and arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
The compound can undergo various chemical reactions typical of carbonyl-containing compounds. Notable reactions include:
These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its biological activity .
The physical properties of 1-(4-Methoxyphenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one include:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and application methods in research settings .
The primary applications of 1-(4-Methoxyphenyl)-4-{[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one lie within medicinal chemistry and pharmacology. Potential uses include:
Research into this compound can contribute significantly to advancements in drug discovery processes targeting various diseases .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: